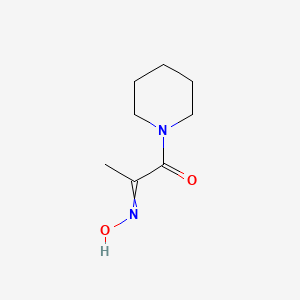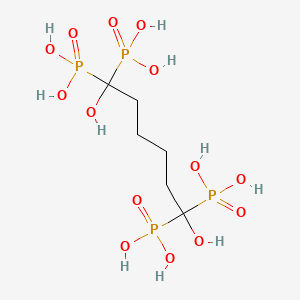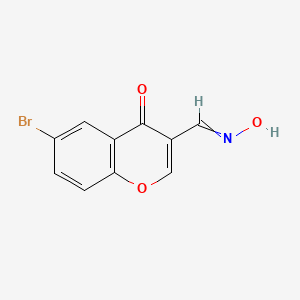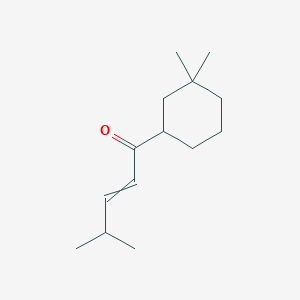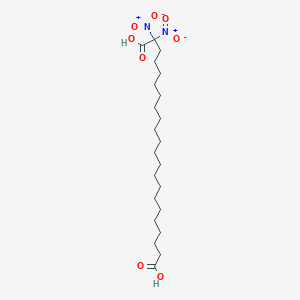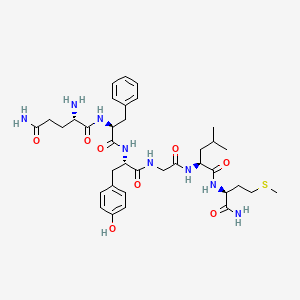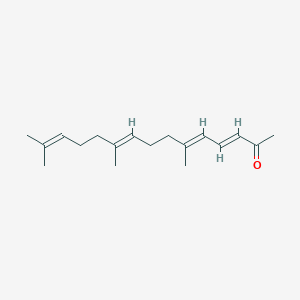![molecular formula C18H28BrNO2 B14480158 5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide CAS No. 72046-65-2](/img/structure/B14480158.png)
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is characterized by its unique structure, which includes an ethenyl group, a methyl group, and an octyloxy-oxoethyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-methylpyridine and 2-bromoethyl octanoate.
Quaternization Reaction: The 2-methylpyridine undergoes a quaternization reaction with 2-bromoethyl octanoate in the presence of a suitable solvent such as acetonitrile. This reaction is typically carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the quaternary ammonium salt.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of corresponding halides or hydroxides.
科学的研究の応用
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium structure allows it to disrupt cell membranes, leading to increased permeability and potential cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
類似化合物との比較
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Tetraethylammonium Bromide: Known for its use in ion transport studies.
Uniqueness
5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide is unique due to its specific structural features, such as the ethenyl group and the octyloxy-oxoethyl side chain. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
72046-65-2 |
|---|---|
分子式 |
C18H28BrNO2 |
分子量 |
370.3 g/mol |
IUPAC名 |
octyl 2-(5-ethenyl-2-methylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C18H28NO2.BrH/c1-4-6-7-8-9-10-13-21-18(20)15-19-14-17(5-2)12-11-16(19)3;/h5,11-12,14H,2,4,6-10,13,15H2,1,3H3;1H/q+1;/p-1 |
InChIキー |
YIYUIWPRVUEWFK-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCOC(=O)C[N+]1=C(C=CC(=C1)C=C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


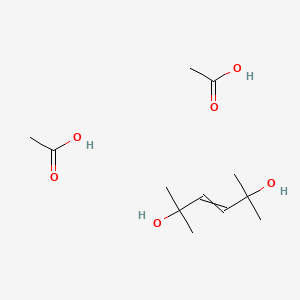
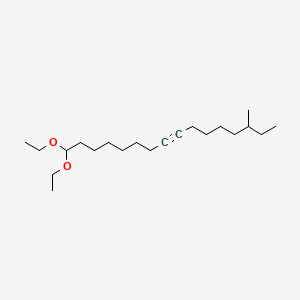

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
